

toxicity profile Ixazomib Impurity 1 teratogenic phospholipidosis

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Compound Focus: Ixazomib Impurity 1

CAS No.: 1201903-02-7

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Ixazomib's Toxicity Profile

The toxicity of Ixazomib (marketed as Ninlaro) is generally characterized by its adverse effects in clinical use. The table below summarizes the key aspects of its toxicity based on clinical studies and post-marketing data.

| Toxicity Aspect | Key Findings |
|-----------------------------|---|
| Common Adverse Events (AEs) | Thrombocytopenia, fatigue, diarrhea, nausea, less frequently neutropenia, and peripheral neuropathy (PN) [1]. |
| Severe AEs & Overdose | Severe nausea, vomiting, diarrhea, aspiration pneumonia, multiple organ failure, and death have been reported in cases of overdose [2]. |
| Peripheral Neuropathy (PN) | Ixazomib exhibits a lower incidence and rate of PN compared to other proteasome inhibitors like bortezomib [1]. |
| Hematologic Toxicity | Grade 3/4 toxicities include anemia and thrombocytopenia [1]. |

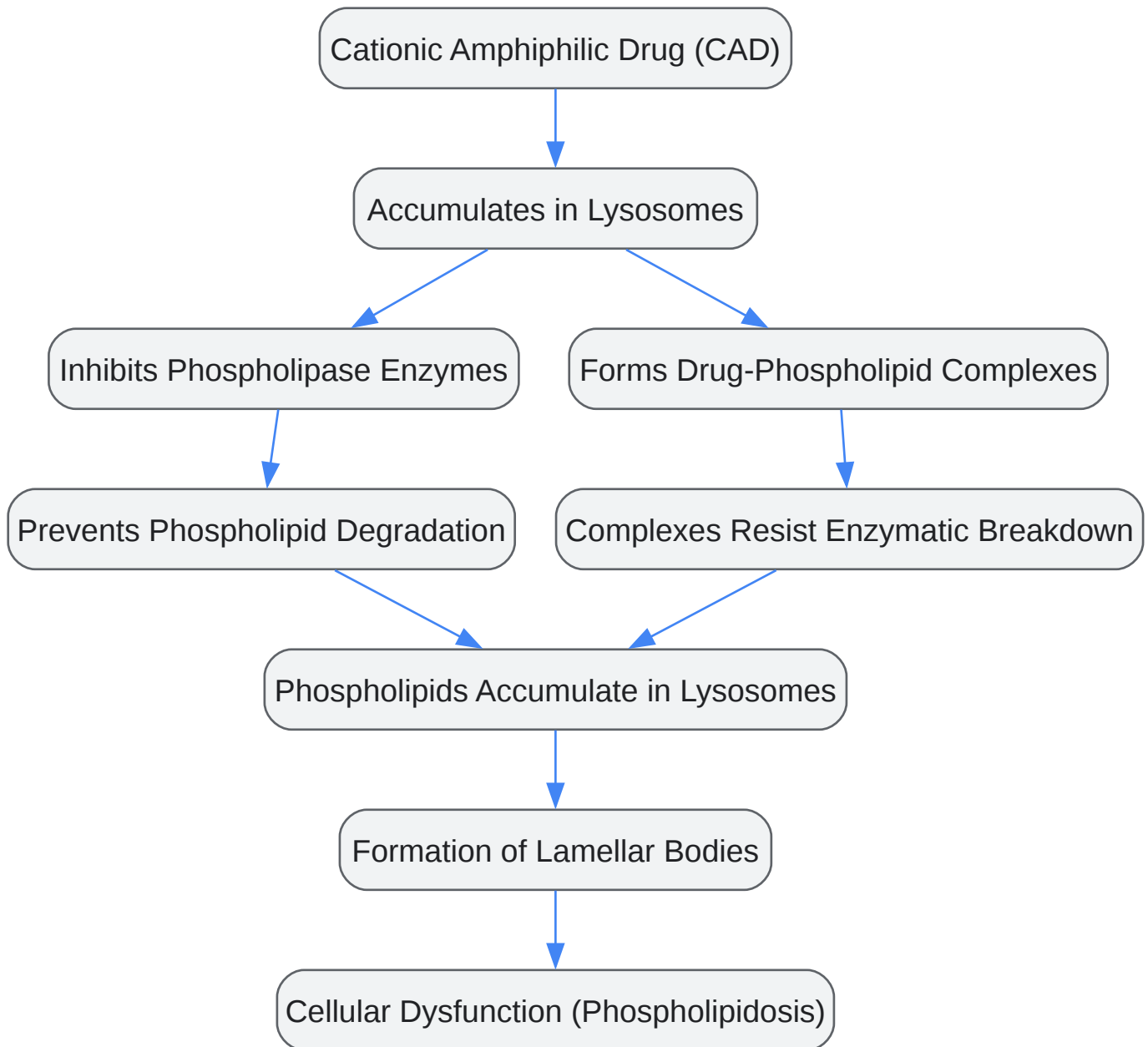
| Toxicity Aspect | Key Findings |
|-----------------|--|
| Overall Safety | In the TOURMALINE MM-1 trial, grade ≥ 3 AEs occurred in 74% of patients receiving the ixazomib combination therapy vs. 69% with lenalidomide-dexamethasone alone [1]. |

Drug-Induced Phospholipidosis

While not specifically linked to Ixazomib or its impurities in the search results, phospholipidosis is a recognized drug-induced condition. The table below outlines its core concepts and mechanisms.

| Aspect | Description |
|-----------------------------|--|
| Definition | A lysosomal storage disorder characterized by excessive accumulation of phospholipids in tissues [3]. |
| Primary Mechanism | Cationic amphiphilic drugs (CADs) bind to phospholipids and inhibit their degradation by lysosomal phospholipases (e.g., phospholipase A1/A2) [4] [5]. |
| Key Characteristics | Formation of lamellar or crystalloid inclusions within lysosomes, visible via electron microscopy [4]. |
| Other Proposed Mechanisms | Inhibition of lysosomal enzyme transport; Enhanced biosynthesis of phospholipids or cholesterol [5]. |
| Experimental Identification | Electron microscopy (definitive diagnosis); Immunohistochemistry (e.g., LAMP-2 for lysosomes, adipophilin for lipidosis) [4]. |

The relationship between drug properties, their interaction with cellular components, and the onset of phospholipidosis can be visualized in the following pathway.



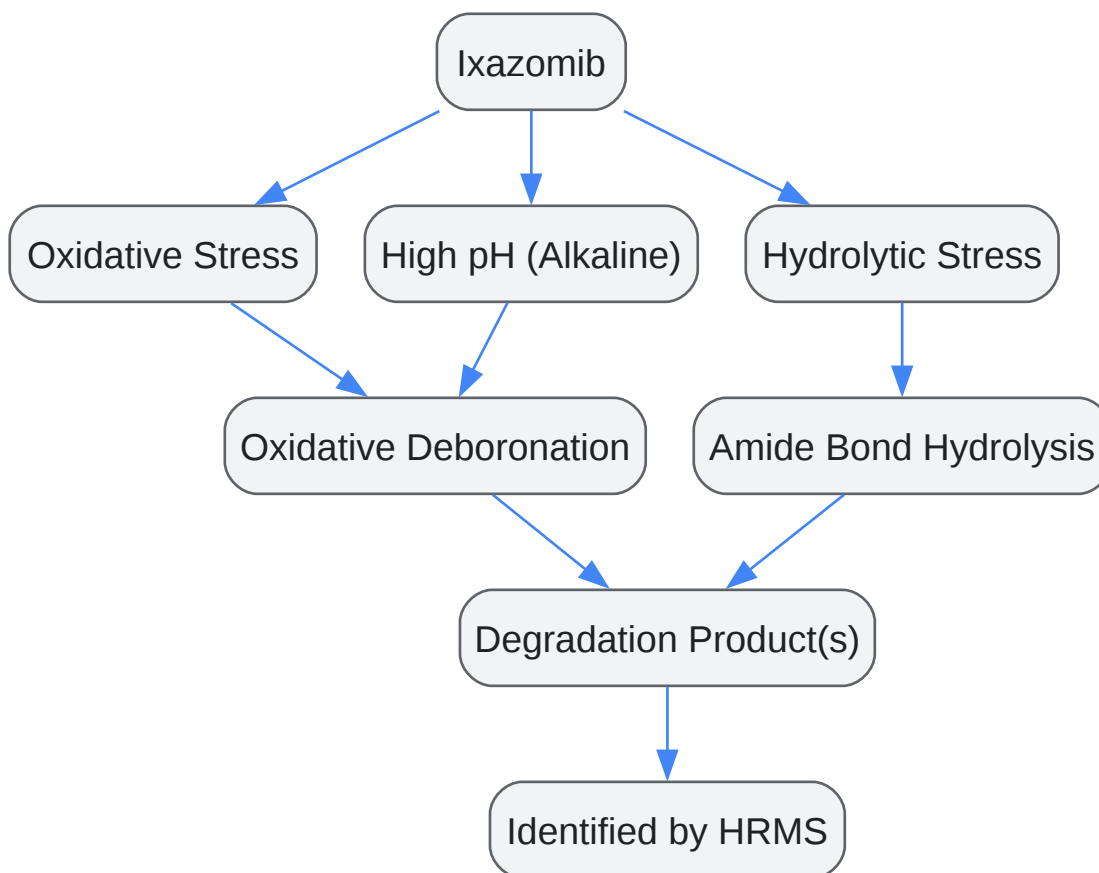
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Ixazomib Degradation and Impurities

Although information on "Impurity 1" is absent, one study provides relevant data on ixazomib's stability and degradation products.

| Aspect | Experimental Findings |
|--------------------------------|---|
| Principal Degradation Pathways | Oxidative deboronation and hydrolysis of the amide bond [6]. |
| Key Stressors | Degradation is accelerated at higher pH, by oxidants, and by light [6]. |
| Kinetics | Degradation in solution follows first-order kinetics under neutral, acidic, alkaline, and UV stress [6]. |
| Identification Method | High-Resolution Mass Spectrometry (HRMS) [6]. |
| Chemical Standards | The main degradation products (referred to as Impurity A, B, and C in the study) were prepared as chemical standards [6]. |

The pathways through which ixazomib degrades when stressed, leading to the formation of impurities, are summarized below.



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To cite this document: Smolecule. [toxicity profile Ixazomib Impurity 1 teratogenic phospholipidosis].

Smolecule, [2026]. [Online PDF]. Available at:

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